molecular formula C20H31NO6 B4041738 N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4041738
M. Wt: 381.5 g/mol
InChI Key: QHRXJYNZPFIHBR-UHFFFAOYSA-N
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Description

N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an ethoxy group, and an amine group, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride. The final step involves the coupling of the intermediates with butan-2-amine under controlled temperature and pressure conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The phenoxy and ethoxy groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-2-amine
  • N-[2-(4-methylphenoxy)ethyl]butan-2-amine

Uniqueness

N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-5-7-17-14-15(3)8-9-18(17)21-13-12-20-11-10-19-16(4)6-2;3-1(4)2(5)6/h5,8-9,14,16,19H,1,6-7,10-13H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRXJYNZPFIHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
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N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.